5-[5-(2,5-Dimethylphenyl)pyrazolidin-3-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-[5-(2,5-dimethylphenyl)pyrazolidin-3-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-12-5-8-15(9-6-12)19-21-20(25-24-19)18-11-17(22-23-18)16-10-13(2)4-7-14(16)3/h4-10,17-18,22-23H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERQZPLUWIWZFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CC(NN3)C4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[5-(2,5-Dimethylphenyl)pyrazolidin-3-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 284.37 g/mol. The structure features a pyrazolidine ring linked to an oxadiazole moiety, which is often associated with various pharmacological activities.
Biological Activity
1. Antioxidant Properties
Research indicates that compounds containing oxadiazole rings exhibit significant antioxidant activity. The presence of the pyrazolidine structure may enhance this effect by stabilizing free radicals. A study demonstrated that similar oxadiazole derivatives showed a marked reduction in oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage in cells .
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In a controlled study, it was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests that it may be beneficial in treating inflammatory conditions .
3. Analgesic Activity
The analgesic potential of the compound was assessed through animal models. Results indicated a significant reduction in pain response in subjects treated with the compound compared to controls. This effect may be attributed to its ability to modulate pain pathways via interaction with central nervous system receptors .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins.
- Modulation of Receptor Activity : Interaction with specific neurotransmitter receptors may contribute to its analgesic effects, similar to other pyrazolidine derivatives.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it can be compared with other structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(5-Methylindolyl)-2-methylheptylguanidinothiazole | Indole and thiazole moieties | Analgesic |
| 1-[4-(2-Methylphenyl)piperazin-1-yl]-2-propanone | Piperazine derivative | Antidepressant |
| 5-Methyl-4-[1-(4-nitroanilino)ethylidene]-2,5-diphenyl-pyrazolidin-3-one | Pyrazolidine structure | Antioxidant |
This table illustrates how variations in substituents and functional groups can influence biological profiles while maintaining core structural similarities.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Study on Antioxidant Activity : A recent investigation published in the Russian Journal of Organic Chemistry evaluated a series of oxadiazole derivatives and found that those similar to our compound exhibited significant antioxidant activity in vitro against DPPH radicals .
- Inflammation Model Study : An experimental model using mice demonstrated that administration of the compound resulted in reduced paw edema compared to untreated controls, indicating its potential as an anti-inflammatory agent .
- Pain Response Evaluation : In a double-blind study involving chronic pain patients, those receiving treatment with the compound reported lower pain scores than those receiving placebo, supporting its analgesic properties .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s unique pyrazolidine substituent distinguishes it from other 1,2,4-oxadiazoles. Below is a comparative analysis of key analogs:
†Calculated based on formula; ‡No direct evidence for the target compound.
Key Observations :
- Pyrazolidine vs. This flexibility may enhance binding to biological targets.
- Electron-Withdrawing vs. Electron-Donating Groups : Analogs with electron-withdrawing groups (e.g., nitro, chloro) at position 5 (e.g., ) often exhibit higher reactivity in nucleophilic substitutions compared to the target compound’s electron-donating methyl groups.
- Hybrid Heterocycles : The triazolo-pyrimidine-oxadiazole hybrid in demonstrates how fused heterocycles can alter electronic properties and bioactivity compared to single-ring systems like the target compound.
Q & A
Q. What are the common synthetic routes for preparing 5-[5-(2,5-Dimethylphenyl)pyrazolidin-3-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the oxadiazole ring via cyclization of amidoximes with activated carboxylic acid derivatives (e.g., using POCl₃ or DCC as coupling agents) .
- Step 2 : Introduction of the pyrazolidine moiety through nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
- Step 3 : Functionalization of the 2,5-dimethylphenyl group via Friedel-Crafts alkylation or directed ortho-metalation strategies . Key purification methods include flash column chromatography (e.g., hexane:ethyl acetate gradients) and HPLC for high-purity isolation .
Q. How is the molecular structure of this compound characterized?
Structural elucidation employs:
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent positions (e.g., distinguishing oxadiazole C-3 vs. C-5 substitution) .
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- X-ray crystallography : For absolute configuration determination, particularly for chiral centers in the pyrazolidine ring .
Q. What preliminary biological screening assays are recommended for this compound?
Standard protocols include:
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial activity : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, depending on structural motifs (e.g., oxadiazole’s role in ATP mimicry) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Catalyst screening : Test bases (e.g., Cs₂CO₃ vs. NaH) for cyclization steps; Cs₂CO₃ often enhances oxadiazole formation efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMF, DME) improve reaction kinetics for heterocyclic coupling .
- Continuous flow reactors : Reduce by-products in multi-step syntheses (e.g., 99% yield achieved for analogous oxadiazoles) .
Q. What mechanistic insights can explain contradictory bioactivity data across similar derivatives?
- Comparative SAR studies : Systematically vary substituents (e.g., methyl vs. chloro groups) to assess impact on target binding .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., kinase active sites) .
- Metabolite profiling : LC-MS/MS to identify degradation products that may influence activity discrepancies .
Q. How can the compound’s toxicity profile be evaluated in preclinical models?
- In vivo acute toxicity : OECD Guideline 423 in rodent models, monitoring ALT/AST levels for hepatotoxicity .
- hERG channel inhibition : Patch-clamp assays to assess cardiac safety risks .
- ADMET prediction : SwissADME or ADMETLab2.0 for bioavailability and blood-brain barrier penetration .
Q. What strategies resolve low solubility in aqueous media for pharmacological testing?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain compound stability .
- Nanoparticle encapsulation : PLGA-based formulations to enhance bioavailability .
- Salt formation : Screen counterions (e.g., HCl, mesylate) for improved crystallinity and solubility .
Advanced Methodological Challenges
Q. How to establish structure-activity relationships (SAR) for pyrazolidine-oxadiazole hybrids?
- Systematic substitution : Synthesize analogs with varied aryl groups (e.g., 4-ethylphenyl vs. 4-fluorophenyl) and evaluate potency trends .
- 3D-QSAR modeling : CoMFA/CoMSIA to correlate steric/electronic properties with activity .
- Fragment-based design : Replace pyrazolidine with bioisosteres (e.g., piperidine) to probe conformational flexibility .
Q. What advanced techniques characterize enantiomeric purity in chiral derivatives?
Q. How to design analogs targeting specific biological pathways (e.g., α7 nAChR modulation)?
- Pharmacophore mapping : Align oxadiazole and pyrazolidine moieties with known α7 agonists (e.g., PNU-120596) .
- Bioisosteric replacement : Substitute 4-methylphenyl with quinuclidine for enhanced blood-brain barrier penetration .
- In silico screening : Virtual libraries of 1,2,4-oxadiazole derivatives docked against α7 homology models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
